[2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone
Overview
Description
[2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound that features a unique combination of pyrazole, quinoline, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinoline intermediates, followed by their coupling with the piperazine derivative. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine with a 1,3-diketone.
Quinoline Synthesis: Typically achieved via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline intermediates with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of [2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β .
Comparison with Similar Compounds
Similar Compounds
[4-(2-thienylsulfonyl)piperazino]methanone: Shares the piperazine and thienylsulfonyl moieties but lacks the pyrazole and quinoline rings.
[1-ethyl-1H-pyrazol-4-yl]methanone: Contains the pyrazole ring but lacks the quinoline and piperazine components.
Uniqueness
The uniqueness of [2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-2-27-16-17(15-24-27)21-14-19(18-6-3-4-7-20(18)25-21)23(29)26-9-11-28(12-10-26)33(30,31)22-8-5-13-32-22/h3-8,13-16H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKSNDZUOHCIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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